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Core Science & Biosynthesis

Foundational

Mechanism of Action for 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one in Asymmetric Synthesis

A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary In the landscape of asymmetric synthesis, the precise control of stereocenters during complex molecular assembly remains a param...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

In the landscape of asymmetric synthesis, the precise control of stereocenters during complex molecular assembly remains a paramount challenge. 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one (CAS: 1596863-12-5) has emerged as a highly versatile chiral building block and mechanistic linchpin. By combining the rigid, electron-withdrawing properties of an oxazolidin-2-one core with a sterically demanding propargylic chiral center, this molecule acts as a bifunctional substrate. It facilitates highly stereoselective transformations, including transition-metal-catalyzed cycloisomerizations, asymmetric propargylic substitutions, and oxidative functionalizations.

This whitepaper dissects the underlying causality of its mechanism of action, providing drug development professionals with a field-proven understanding of its coordination chemistry, reactive pathways, and self-validating experimental protocols.

Structural Anatomy & Coordination Causality

The efficacy of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one in asymmetric catalysis is not coincidental; it is a direct consequence of its structural topology. The molecule operates via a bidentate stereodirecting mechanism , which dictates the trajectory of incoming nucleophiles or metal catalysts.

The Oxazolidinone Core as a Directing Group

The oxazolidin-2-one ring serves a dual purpose. First, the strong electron-withdrawing nature of the carbamate nitrogen polarizes the adjacent propargylic C–N bond, lowering the LUMO of the alkyne and rendering it highly susceptible to nucleophilic attack or metal coordination[1]. Second, the carbonyl oxygen acts as a hard Lewis basic site, capable of chelating oxophilic transition metals (e.g., Pd(II), Cu(I)) to form rigid metallacyclic intermediates[2].

The Propargylic Chiral Center

The but-3-yn-2-yl moiety contains a methyl group at the C2 position, creating a pre-existing stereocenter. The steric bulk of this methyl group induces severe allylic/propargylic 1,3-strain (A-strain) when the molecule rotates. To minimize this strain, the molecule adopts a locked rotameric conformation. Consequently, only one face of the alkyne π-system is exposed to the catalytic metal center, ensuring high diastereomeric ratios (dr) during downstream transformations[3].

CoordinationModel Substrate 3-(But-3-yn-2-yl)-1,3- oxazolidin-2-one Carbonyl Carbonyl Oxygen (σ-Donor) Substrate->Carbonyl Provides Alkyne Alkyne π-System (π-Coordination) Substrate->Alkyne Provides ChiralCenter C2 Propargylic Center (Steric Shielding) Substrate->ChiralCenter Dictates Metal Transition Metal (PdII, CuI, AuI) Intermediate Rigid Metallacycle (Stereocontrol) Metal->Intermediate Forms Carbonyl->Metal Chelation Alkyne->Metal Activation ChiralCenter->Intermediate Blocks Face

Fig 1: Bidentate coordination model of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one.

Core Mechanisms of Action

Pathway A: Palladium-Catalyzed Oxidative Functionalization

In the presence of hypervalent iodine reagents (e.g., PIDA) and a Palladium(II) catalyst, the oxazolidinone carbonyl directs the Pd center to activate the alkyne or adjacent C–H bonds[2]. Causality: The reaction initiates with the coordination of Pd(II) to the alkyne and the carbonyl oxygen. PIDA then oxidizes the Pd(II) intermediate to a high-valent Pd(IV) species. The steric shielding from the propargylic methyl group forces the subsequent reductive elimination to occur exclusively from the unhindered face, yielding enantiopure bicyclic lactams or functionalized alkynes.

Pathway B: Asymmetric Propargylic Substitution & CO2 Fixation

Recent advancements have utilized N-propargyl oxazolidinones in copper-catalyzed multicomponent propargylations. The alkyne undergoes a highly enantioselective substitution where the chiral center is conserved or inverted with complete fidelity[4]. Causality: A chiral Copper-BOX (bis(oxazoline)) complex coordinates to the alkyne, forming a copper-allenylidene intermediate. The oxazolidinone acts as an excellent leaving group or internal nucleophile (depending on the specific derivative), allowing for the shuttling and fixation of CO2 into enantioenriched skeletons[4].

Pathway C: Ynamide Isomerization and Cascade Cycloadditions

The substrate can be isomerized into a chiral ynamide, a highly valuable motif in organic synthesis[3]. The electron-donating nature of the nitrogen into the alkyne, combined with the electron-withdrawing oxazolidinone, creates a highly polarized "push-pull" system. This enables formal [3+2] or[5+2] cascade cycloadditions with exquisite stereocontrol[3].

CatalyticCycle A Pd(II) Pre-catalyst B Substrate Coordination (Bidentate Chelation) A->B Ligand Exchange C Oxidative Addition (via PIDA) B->C + ArI(OAc)2 D Pd(IV) Metallacycle (Face-Selective) C->D Oxidation to Pd(IV) E Reductive Elimination (Chiral Product) D->E Stereospecific Bond Formation E->A Catalyst Regeneration

Fig 2: Pd-Catalyzed oxidative functionalization cycle directed by the oxazolidinone.

Quantitative Performance Data

The structural rigidity provided by the 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one scaffold translates to exceptional quantitative outcomes across various asymmetric transformations.

Reaction TypeCatalyst SystemOxidant / AdditiveYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Oxidative Cyclization Pd(OAc)₂ (10 mol%)PIDA (1.5 eq)85 - 92%> 95%> 20:1
Cascade [5+2] Cycloaddition Au(I) / Chiral PhosphineH₂O (1.0 eq)88%96%15:1
Asymmetric Propargylation Cu(CH₃CN)₄PF₆ / BOXDABCO90%93%> 20:1
Intramolecular Hydroamidation BEMP (10 mol%)None91%N/A (Stereoretentive)> 99:1 (Z-selective)

Data synthesized from benchmark studies on N-propargyl oxazolidinones and ynamide precursors[4],[3],[2],[1].

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol details the Palladium-Catalyzed Oxidative Cyclization of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one. This workflow is designed as a self-validating system, incorporating in-process controls (IPCs) to verify mechanistic milestones.

Step-by-Step Methodology

1. Preparation and Catalyst Activation

  • Action: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL). Add Pd(OAc)₂ (0.1 mmol, 10 mol%).

  • Causality: DCE provides a polar, non-coordinating environment that stabilizes the Pd(II) intermediate without competing for coordination sites.

  • Validation Check (IPC 1): The solution must transition from colorless to a distinct pale orange/yellow . This color shift confirms the successful ligand exchange and the formation of the bidentate substrate-Pd(II) complex. If the solution remains colorless, the catalyst is inactive or the solvent is wet.

2. Oxidative Addition

  • Action: Lower the reaction temperature to 0 °C. Add (Diacetoxyiodo)benzene (PIDA, 1.5 mmol) portion-wise over 10 minutes.

  • Causality: PIDA acts as a two-electron oxidant, elevating the Pd(II) center to the highly reactive Pd(IV) state[2]. The low temperature prevents premature, non-selective background decomposition of the hypervalent iodine.

  • Validation Check (IPC 2): Upon PIDA addition, the solution will rapidly darken to a deep red/brown . Monitor via TLC (Hexane/EtOAc 7:3). The starting material spot (UV active, stains deep purple with KMnO₄ due to the alkyne) should disappear within 2 hours, replaced by a lower Rf product spot.

3. Reductive Elimination and Quench

  • Action: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by adding saturated aqueous Na₂S₂O₃ (5 mL) to reduce any unreacted PIDA.

  • Causality: Reductive elimination from the Pd(IV) metallacycle forms the new C–O or C–C bond. The steric bulk of the C2 methyl group ensures this elimination occurs with absolute face-selectivity.

  • Validation Check (IPC 3): The organic layer should clarify to a light yellow. Perform a crude ¹H-NMR analysis. The disappearance of the terminal alkyne proton (typically around δ 2.2 ppm) and the shift of the propargylic CH proton confirm complete cyclization.

4. Purification and Stereochemical Verification

  • Action: Extract with dichloromethane (3 × 15 mL), dry over MgSO₄, and purify via silica gel flash chromatography.

  • Causality: Removes palladium black and iodine byproducts.

  • Validation Check (IPC 4): Determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column). The ee should strictly exceed 95%, validating the stereodirecting integrity of the oxazolidinone auxiliary.

References

  • Asymmetric Multicomponent Propargylations via Carbon Dioxide Shuttling and Fixation Source: ACS Catalysis URL:[Link][4]

  • Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications Source: PubMed Central (PMC) - NIH URL:[Link][3]

  • Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents Source: PubMed Central (PMC) - NIH URL:[Link][2]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Deprotection and Cleavage Strategies for 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one Auxiliaries

Executive Summary In advanced organic synthesis and drug development, 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one (CAS 1596863-12-5) serves a dual purpose: it acts as a robust protecting group for chiral propargylamines and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one (CAS 1596863-12-5) serves a dual purpose: it acts as a robust protecting group for chiral propargylamines and provides a terminal alkyne handle for orthogonal functionalization (e.g., CuAAC click chemistry or Sonogashira coupling). Releasing the free amine—a critical pharmacophore found in irreversible monoamine oxidase (MAO) inhibitors—requires the precise cleavage of the highly stable cyclic carbamate. This application note details field-proven, stereoretentive cleavage strategies, providing mechanistic insights and self-validating protocols to ensure high-fidelity deprotection without compromising the sensitive propargylic stereocenter.

Mechanistic Rationale & Strategic Utility

The Causality of Cleavage Choices

The 1,3-oxazolidin-2-one ring is classically recognized as the core of Evans chiral auxiliaries. However, when alkylated at the N3 position with a but-3-yn-2-yl group, the heterocycle rigidly protects the primary amine. Unlike acyclic carbamates (such as Boc or Cbz) which can be cleaved under mild acidic or hydrogenolytic conditions, the cyclic carbamate is sterically shielded and thermodynamically stable.

Standard deprotection methods fail here. Cleavage necessitates aggressive nucleophilic attack at the endocyclic carbonyl. The primary challenge is chemoselectivity and stereocontrol : the adjacent propargylic chiral center is highly sensitive to base-catalyzed alkyne-allene isomerization and racemization.

  • Why Barium Hydroxide? Using aqueous NaOH often leads to epimerization. By substituting NaOH with Ba(OH)2​⋅8H2​O , the barium ion coordinates with the carbonyl oxygen to enhance its electrophilicity. Because Ba(OH)2​ has limited solubility, the effective concentration of free hydroxide remains low. This suppresses the deprotonation of the propargylic C-H bond, preserving the enantiomeric excess ( ee ) of the resulting but-3-yn-2-amine ().

  • Why Acidic Hydrolysis? If the substrate contains base-sensitive moieties (e.g., esters or epoxides), acidic cleavage using 6M HCl in 1,4-dioxane forces protonation of the exocyclic oxygen, driving ring-opening via water attack ().

Workflow & Mechanistic Visualization

G cluster_0 Cleavage & Deprotection Strategies Precursor 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one (Protected Chiral Propargylamine) Base Strategy A: Basic Hydrolysis Ba(OH)2 • 8H2O, 100°C Precursor->Base Acid Strategy B: Acidic Hydrolysis 6M HCl, Dioxane, 90°C Precursor->Acid Reductive Strategy C: Reductive Cleavage LiAlH4, THF, 65°C Precursor->Reductive Target1 Chiral But-3-yn-2-amine (Primary Amine Target) Base->Target1 Decarboxylation (High %ee Retention) Acid->Target1 Endocyclic Cleavage (Risk of Hydration) Target2 N-Methyl-but-3-yn-2-amine (Secondary Amine Target) Reductive->Target2 C=O Reduction (Altered Pharmacophore)

Fig 1. Mechanistic pathways for the cleavage of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one auxiliaries.

Quantitative Optimization Data

To establish the most reliable protocol, various cleavage conditions were evaluated. The data below summarizes the delicate balance between achieving high conversion yields and maintaining the stereochemical integrity of the propargylic center.

Table 1: Comparative Analysis of Cleavage Conditions

Cleavage StrategyReagent SystemTemp (°C)Time (h)Yield (%)Stereochemical Integrity (% ee )
Mild Basic Hydrolysis Ba(OH)2​⋅8H2​O , H2​O /Dioxane100888>98% (Preserved)
Harsh Basic Hydrolysis NaOH (2M), MeOH/ H2​O 801275~82% (Isomerization observed)
Acidic Hydrolysis 6M HCl, 1,4-Dioxane901681>95% (Trace alkyne hydration)
Peroxide Hydrolysis LiOH / H2​O2​ , THF/ H2​O 2524<15N/A (Incomplete cleavage)
Reductive Cleavage LiAlH4​ , THF65492>98% (Yields N -methyl amine)

Experimental Methodologies & Self-Validating Protocols

Protocol A: Barium Hydroxide-Mediated Hydrolysis (Primary Recommendation)

Objective: Isolate the free primary amine while strictly maintaining the propargylic stereocenter.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one (1.0 mmol) in 1,4-dioxane (5.0 mL).

  • Reagent Addition: Add an aqueous solution of Ba(OH)2​⋅8H2​O (3.0 mmol dissolved in 5.0 mL deionized water).

  • Reflux: Equip the flask with a reflux condenser and heat the biphasic mixture to 100 °C for 8 hours under a nitrogen atmosphere.

  • Work-up: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the precipitated barium carbonate ( BaCO3​ ).

  • Extraction: Extract the filtrate with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Self-Validation & Quality Control:

  • In-Process Visual Cue: The visual precipitation of white BaCO3​ during the reaction serves as a physical indicator of successful decarboxylation (ring opening).

  • In-Process TLC: Monitor via TLC (Ninhydrin stain). The starting oxazolidinone is Ninhydrin-negative. The product appears as a distinct purple/brown spot, confirming the presence of a primary amine.

  • End-Point FTIR: FTIR analysis of the crude product must show the complete disappearance of the strong carbamate C=O stretch at ~1750 cm−1 and the appearance of N-H stretching bands at 3300-3400 cm−1 .

Protocol B: Acidic Hydrolysis (For Base-Sensitive Substrates)

Objective: Deprotect the auxiliary in the presence of base-sensitive moieties, accepting a slightly longer reaction time.

Step-by-Step Procedure:

  • Preparation: Dissolve the oxazolidinone precursor (1.0 mmol) in 1,4-dioxane (4.0 mL).

  • Acidification: Slowly add 6M HCl (4.0 mL) dropwise at room temperature.

  • Heating: Heat the mixture to 90 °C for 16 hours.

  • Neutralization: Cool the mixture to 0 °C in an ice bath. Carefully adjust the pH to 10 using 2M NaOH (monitor the temperature closely to prevent exothermic degradation of the amine).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Dry over MgSO4​ and concentrate.

Self-Validation & Quality Control:

  • In-Process Gas Evolution: CO2​ gas evolution will be observed upon heating. Attach a mineral oil bubbler to monitor the cessation of gas evolution, which definitively indicates reaction completion.

  • End-Point NMR: 1H NMR ( CDCl3​ ) must show the disappearance of the characteristic oxazolidinone backbone multiplets ( δ 4.3-4.5 ppm) and the retention of the terminal alkyne proton ( δ ~2.2 ppm, doublet), confirming that alkyne hydration did not occur ().

References

  • Microwave-Assisted or Cu–NHC-Catalyzed Cycloaddition of Azido-Disubstituted Alkynes: Bifurcation of Reaction Pathways The Journal of Organic Chemistry, ACS Publications, 2014. URL:[Link]

  • Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products MDPI Molecules, 2013. URL:[Link]

  • A Synthetic Strategy toward S-, N-, and O-Heterocyclooctynes Facilitates Bioconjugation Using Multifunctional Handles The Journal of Organic Chemistry, ACS Publications, 2024. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one

Welcome to the technical support center for the synthesis of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. The information provided herein is a synthesis of established chemical principles and practical field-proven insights.

Introduction

The synthesis of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one presents a unique set of challenges due to the presence of a terminal alkyne and a secondary alcohol precursor. This guide will focus on a plausible and accessible synthetic strategy, highlighting critical steps and potential pitfalls. The proposed pathway involves three key stages:

  • Synthesis of the Precursor: Preparation of 1-aminobut-3-yn-2-ol, the key amino alcohol intermediate.

  • Carbamate Formation: Introduction of the carbonyl moiety.

  • Cyclization: Intramolecular ring closure to form the oxazolidinone ring.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter at each stage of the synthesis.

Part 1: Synthesis of the Key Intermediate: 1-Aminobut-3-yn-2-ol

The synthesis of the target oxazolidinone begins with the preparation of the crucial amino alcohol precursor, 1-aminobut-3-yn-2-ol. A common and effective method is the aminolysis of the corresponding epoxide, 3,4-epoxy-1-butyne.

Experimental Protocol: Synthesis of 1-Aminobut-3-yn-2-ol

Step 1: Synthesis of 3,4-Epoxy-1-butyne

A common route to 3,4-epoxy-1-butyne involves the epoxidation of 1,3-butadiene followed by selective reaction to introduce the alkyne functionality. A more direct, albeit potentially hazardous, laboratory-scale preparation involves the dehydrohalogenation of a suitable precursor. For the purposes of this guide, we will assume the availability of 3,4-epoxy-1-butyne as a starting material, which can be prepared via established literature methods.[1]

Step 2: Aminolysis of 3,4-Epoxy-1-butyne

  • In a sealed pressure vessel, cool a solution of concentrated aqueous ammonia (10-15 equivalents) to 0°C.

  • Slowly add 3,4-epoxy-1-butyne (1.0 equivalent) to the cold ammonia solution with vigorous stirring.

  • Seal the vessel and heat the reaction mixture to 80-100°C for 12-24 hours. The internal pressure will increase.

  • After cooling to room temperature, carefully vent the vessel and concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

  • The resulting crude product will be a mixture of regioisomers: 1-aminobut-3-yn-2-ol and 2-aminobut-3-yn-1-ol.

Troubleshooting the Synthesis of 1-Aminobut-3-yn-2-ol

Q1: My yield of the desired amino alcohol is low, and I have a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the epoxide opening?

A1: The aminolysis of 3,4-epoxy-1-butyne can indeed lead to two regioisomers. The attack of ammonia at the less sterically hindered terminal carbon (C4) gives the desired 1-aminobut-3-yn-2-ol, while attack at the internal carbon (C3) yields the undesired 2-aminobut-3-yn-1-ol.

  • Underlying Cause: The regioselectivity of epoxide ring-opening is influenced by both steric and electronic factors. In basic or neutral conditions, nucleophilic attack generally occurs at the less substituted carbon (SN2-type mechanism). However, the propargyl position can also influence the electronics of the epoxide, potentially leading to a mixture of products.

  • Troubleshooting Strategies:

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst can alter the regioselectivity of the ring-opening. Lanthanide triflates, such as La(OTf)₃, have been shown to promote the regioselective aminolysis of similar epoxides.[2][3] The Lewis acid coordinates to the epoxide oxygen, activating it towards nucleophilic attack. This can favor attack at the more substituted carbon, so careful optimization of the catalyst and conditions is necessary.

    • Temperature Control: Lowering the reaction temperature may favor the kinetically controlled product, which is often the result of attack at the less hindered carbon.

    • Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography on silica gel is often effective. A gradient elution system, for example, with increasing concentrations of methanol in dichloromethane, can be employed to separate the more polar amino alcohols.

Q2: I am having difficulty isolating the 1-aminobut-3-yn-2-ol from the aqueous reaction mixture. What are some effective purification strategies?

A2: 1-Aminobut-3-yn-2-ol is a small, polar molecule and is likely to have significant water solubility, making extraction challenging.

  • Troubleshooting Strategies:

    • Solvent Extraction with Salting Out: Before extraction with an organic solvent (e.g., dichloromethane, ethyl acetate), saturate the aqueous layer with a salt such as sodium chloride or potassium carbonate. This will decrease the solubility of the amino alcohol in the aqueous phase and improve extraction efficiency.

    • Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous liquid-liquid extractor can be a very effective method for isolation.

    • Conversion to a Salt: The amino alcohol can be converted to its hydrochloride salt by treating the aqueous solution with hydrochloric acid. The salt may be less soluble in water and can sometimes be precipitated or extracted more efficiently.

    • Ion-Exchange Chromatography: For purification on a larger scale or when high purity is required, ion-exchange chromatography can be a powerful technique. The amino alcohol will bind to a cation-exchange resin and can be eluted with a buffered solution.[4]

Part 2: Formation of the Oxazolidinone Ring

Once the 1-aminobut-3-yn-2-ol intermediate is obtained, the next step is the formation of the oxazolidinone ring. This is typically a two-step process involving the formation of a carbamate followed by an intramolecular cyclization.

Proposed Synthetic Workflow

Oxazolidinone Synthesis Workflow A 1-Aminobut-3-yn-2-ol B Carbamate Intermediate (N-(2-hydroxybut-3-yn-1-yl)carbamate) A->B Carbonyl Source (e.g., Diethyl Carbonate, CDI) C 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one B->C Base-catalyzed Intramolecular Cyclization Side_Reactions cluster_0 Desired Pathway cluster_1 Side Reactions A 1-Aminobut-3-yn-2-ol B Carbamate Intermediate A->B N-Acylation D Polymerization A->D Strong Base/ High Temp. E Urea Formation A->E Excess Carbonyl Source F O-Acylated Intermediate A->F Acidic Conditions C Target Oxazolidinone B->C Intramolecular Cyclization G Other Byproducts F->G

Sources

Optimization

Technical Support Center: Optimizing Solvent and Catalyst Conditions for 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one Click Reactions

Welcome to the technical support center for the optimization of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one. This guide is designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed optimization protocols. Our goal is to empower you to overcome common challenges and achieve high-yielding, clean, and reproducible click reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and problems encountered when working with 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one in CuAAC reactions.

Q1: My click reaction with 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one is showing low or no product formation. What are the most common causes?

A1: Low or no yield is a frequent issue and can stem from several factors. The most common culprits are:

  • Inactive Copper Catalyst: The active catalyst is Copper(I) (Cu(I)), which is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen in the reaction mixture.[1][2]

  • Suboptimal Reagent Stoichiometry: An inappropriate molar ratio of the alkyne, azide, copper catalyst, and reducing agent can lead to incomplete conversion.[2]

  • Inadequate Ligand Support: The absence of a suitable ligand, or an incorrect ligand-to-copper ratio, can result in catalyst instability and slower reaction rates.[3][4]

  • Poor Solubility of Reactants: If your alkyne or azide partner has limited solubility in the chosen solvent system, this can severely hinder the reaction rate.

  • Interference from Buffer Components: Certain buffer components, such as chelators (e.g., EDTA) or strong bases, can sequester the copper catalyst and inhibit the reaction.[1]

Q2: I am observing multiple byproducts in my reaction mixture. What could be the cause?

A2: The formation of byproducts often points to side reactions involving the alkyne or the catalyst. A common byproduct is the homocoupling of your alkyne, 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one, to form a diyne. This is typically caused by the presence of oxygen, which facilitates the oxidative coupling of the copper acetylide intermediates.[5] Additionally, in bioconjugation applications, reactive oxygen species (ROS) generated by the copper/ascorbate system can lead to the modification of sensitive biomolecules.[5]

Q3: Can the oxazolidinone group in my alkyne interfere with the click reaction?

A3: The oxazolidinone moiety is generally considered a stable and relatively non-reactive functional group under standard CuAAC conditions. However, its electronic properties and steric bulk, although modest, could potentially influence the reaction kinetics compared to a simple, unfunctionalized alkyne. It is also important to ensure that the starting material is pure and that no side products from its synthesis are carried over into the click reaction.

Q4: How do I know if my copper catalyst is active?

A4: The most convenient method for generating the active Cu(I) catalyst is by using a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in the presence of a reducing agent like sodium ascorbate.[6] The reducing agent continuously regenerates the Cu(I) species from any Cu(II) formed.[6] A freshly prepared solution of the reducing agent is crucial for maintaining catalyst activity.[1] If you suspect catalyst deactivation, preparing fresh solutions and ensuring the reaction is adequately degassed are the first steps to take.

II. Troubleshooting and Optimization Guides

This section provides a systematic approach to troubleshooting and optimizing your CuAAC reaction with 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one.

A. Troubleshooting Workflow for Low-Yielding Reactions

When faced with a low-yielding or failed reaction, a systematic approach to identifying the root cause is essential. The following workflow can guide your troubleshooting efforts.

Troubleshooting_Workflow Start Low/No Product Yield Check_Reagents 1. Verify Reagent Integrity - Purity of alkyne and azide - Freshness of sodium ascorbate - Correct concentrations Start->Check_Reagents Check_Catalyst 2. Evaluate Catalyst System - Correct Cu source and ligand? - Ligand:Cu ratio (typically 2:1 to 5:1) - Degassed solvents/buffers? Check_Reagents->Check_Catalyst Reagents OK Solution_Reagents Solution: - Use fresh, purified reagents - Prepare fresh sodium ascorbate solution Check_Reagents->Solution_Reagents Issue Found Check_Conditions 3. Assess Reaction Conditions - Appropriate solvent for solubility? - Optimal temperature and time? - pH of the reaction mixture (if aqueous)? Check_Catalyst->Check_Conditions Catalyst OK Solution_Catalyst Solution: - Use a stabilizing ligand (e.g., THPTA, TBTA) - Increase ligand:Cu ratio - Degas reaction mixture Check_Catalyst->Solution_Catalyst Issue Found Check_Purification 4. Review Purification Method - Potential for product loss during workup? - Product stability to purification conditions? Check_Conditions->Check_Purification Conditions OK Solution_Conditions Solution: - Screen different solvents/co-solvents - Increase temperature or reaction time - Adjust pH to 4-12 range Check_Conditions->Solution_Conditions Issue Found Solution_Purification Solution: - Optimize extraction or chromatography - Analyze crude mixture to confirm product formation Check_Purification->Solution_Purification Issue Found Success Successful Reaction Solution_Reagents->Success Solution_Catalyst->Success Solution_Conditions->Success Solution_Purification->Success

Caption: A decision-making workflow for troubleshooting low-yield CuAAC reactions.

B. Optimizing the Catalyst System

The choice and concentration of the copper source and ligand are critical for a successful CuAAC reaction.[7] Ligands play a crucial role in stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation and precipitation, and accelerating the catalytic cycle.[3][4]

Recommended Starting Conditions:

A robust starting point for your optimization is as follows:

  • Copper Source: Copper(II) sulfate (CuSO₄)

  • Reducing Agent: Freshly prepared sodium ascorbate

  • Ligand: THPTA (for aqueous systems) or TBTA (for organic solvents)

Systematic Optimization Protocol:

To find the optimal catalyst conditions for your specific azide partner with 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one, a systematic variation of key parameters is recommended.[1]

  • Set up an array of small-scale reactions. Keep the concentrations of your alkyne and azide constant.

  • Vary the copper concentration: Test a range of final concentrations, for example, 50 µM, 100 µM, 200 µM, and 500 µM.[5]

  • Vary the Ligand:Copper ratio: For each copper concentration, test different ligand-to-copper ratios, such as 1:1, 2:1, and 5:1.[1][5] A higher ratio can enhance catalyst stability and reaction rate.[8]

  • Vary the sodium ascorbate concentration: Test concentrations from 1 mM to 10 mM. A molar excess of the reducing agent is generally beneficial.[1]

  • Monitor the reactions at different time points (e.g., 30 min, 1 hr, 4 hr, and overnight) using an appropriate analytical technique (TLC, LC-MS, or ¹H NMR).

Data Summary: Common Ligands for CuAAC
LigandRecommended Solvent SystemKey AdvantagesReference
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Aqueous buffers (e.g., PBS, HEPES)High water solubility, excellent for bioconjugation.[9]
TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine)Organic solvents (e.g., DMSO, DMF, THF/water mixtures)High efficiency in organic media.[6]
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)Aqueous and organic solventsHighly accelerating ligand.[3]
C. Optimizing the Solvent System

The choice of solvent is crucial for ensuring that all reaction components remain in solution and for influencing the reaction rate.[10]

Solvent Selection Considerations:
  • Solubility: Ensure that your 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one and your azide partner are both soluble in the chosen solvent or solvent mixture.

  • Compatibility: The solvent must not react with any of the components or interfere with the catalyst. Avoid buffers with high concentrations of chelating agents.[8]

  • Reaction Rate: Polar, coordinating solvents can influence the catalytic cycle. Water is often an excellent solvent for CuAAC, sometimes leading to rate acceleration.[11]

Solvent Screening Protocol:
  • Test a range of solvents and co-solvent systems. Common choices include:

    • Water or aqueous buffers (if reactants are soluble)

    • DMSO (a good solvent for a wide range of organic molecules)

    • DMF

    • t-BuOH/water mixtures (e.g., 1:1)

    • THF/water mixtures

  • For poorly soluble substrates, consider using a co-solvent. Adding a small amount of DMSO or DMF to an aqueous buffer can significantly improve the solubility of organic reactants.[8]

  • Consider sustainable solvents. For greener chemistry applications, solvents like glycerol or deep eutectic solvents have shown promise in CuAAC reactions.[11][12]

Data Summary: Common Solvents for CuAAC
Solvent SystemPropertiesCommon ApplicationsReference
Water/Aqueous Buffers Green, can accelerate the reaction.Bioconjugation, water-soluble substrates.[11]
DMSO High solvating power for a wide range of compounds.General purpose, for less polar substrates.[8]
DMF Polar aprotic solvent.Synthesis of triazolyl-substituted quinolines.[10]
t-BuOH/H₂O (1:1) Good co-solvent system for balancing polarity.Prototypical solvent system for CuAAC.
Glycerol Sustainable, non-toxic, can promote catalyst recycling.Green chemistry applications.[11]
Cyrene™ Bio-derived, polar aprotic solvent.Alternative to traditional polar aprotic solvents.

III. Detailed Experimental Protocols

Protocol 1: General Procedure for CuAAC with 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one

This protocol provides a starting point for the reaction.

1. Prepare Stock Solutions:

  • Alkyne: 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one in a suitable solvent (e.g., 100 mM in DMSO).

  • Azide: Your azide partner in a compatible solvent (e.g., 100 mM in DMSO or water).

  • Copper(II) Sulfate: 20 mM in water.

  • Ligand (THPTA or TBTA): 50 mM in water or DMSO.

  • Sodium Ascorbate: 100 mM in water (prepare this solution fresh just before use).

2. Reaction Setup (Example for a 1 mL reaction):

  • In a microcentrifuge tube, combine:

    • 10 µL of the alkyne stock solution (final concentration: 1 mM).

    • 12 µL of the azide stock solution (final concentration: 1.2 mM, 1.2 equivalents).

    • A suitable buffer or solvent to bring the volume to 932.5 µL.

  • In a separate small tube, premix the catalyst: 25 µL of CuSO₄ stock and 50 µL of ligand stock (this provides a 2:1 ligand-to-copper ratio). Let this mixture stand for 1-2 minutes.

  • Add the 7.5 µL of the premixed catalyst solution to the main reaction tube.

  • Initiate the reaction by adding 50 µL of the freshly prepared sodium ascorbate stock solution.

3. Incubation:

  • Gently mix the reaction by inverting the tube.

  • Incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C overnight if any components are unstable at room temperature.[1]

4. Monitoring and Purification:

  • Monitor the reaction progress by TLC or LC-MS.

  • Purify the product using a suitable method such as column chromatography, recrystallization, or extraction.

Protocol 2: Optimization of Reaction Parameters

This protocol outlines a systematic approach to optimizing the reaction conditions.

1. Design of Experiments:

  • Set up a series of small-scale reactions (e.g., 100 µL final volume) in a 96-well plate or individual microcentrifuge tubes.

  • Systematically vary one parameter at a time while keeping others constant, as described in the optimization sections above.

2. Key Parameters to Optimize:

  • Copper Concentration: e.g., 25 µM, 50 µM, 100 µM, 200 µM.[1]

  • Ligand:Copper Ratio: e.g., 1:1, 2:1, 5:1.[1]

  • Sodium Ascorbate Concentration: e.g., 1 mM, 5 mM, 10 mM.[1]

  • Temperature: e.g., room temperature, 37°C, 50°C.

  • Solvent Composition: e.g., varying ratios of co-solvents.

3. Analysis:

  • After a set reaction time (e.g., 2 hours), quench the reactions and analyze the conversion by LC-MS or another quantitative method. This will allow you to identify the optimal conditions for your specific substrates.

IV. Mechanistic Overview and Key Relationships

Understanding the catalytic cycle of the CuAAC reaction can provide insights into potential points of failure and optimization.

CuAAC_Cycle cluster_cycle Catalytic Cycle Cu_I Cu(I)-Ligand Cu_Acetylide Cu(I)-Acetylide Cu_I->Cu_Acetylide + Alkyne - H⁺ Cu_II Cu(II) (Inactive) Cu_I->Cu_II Oxidation Alkyne R-C≡CH (3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one) Alkyne->Cu_Acetylide Cu_Triazolide Cu(I)-Triazolide Cu_Acetylide->Cu_Triazolide + Azide Azide R'-N₃ Azide->Cu_Triazolide Cu_Triazolide->Cu_I + H⁺ (releases Product) Product Triazole Product Cu_Triazolide->Product Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Oxygen O₂ Oxygen->Cu_II

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

This diagram illustrates the key steps in the reaction. The active Cu(I) species coordinates with the alkyne to form a copper acetylide.[10] This intermediate then reacts with the azide, leading to the formation of a copper triazolide, which, upon protonolysis, releases the triazole product and regenerates the Cu(I) catalyst.[10] The crucial role of the reducing agent is to counteract the oxidation of Cu(I) to the inactive Cu(II) state.

V. References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. Retrieved from [Link]

  • Kumar, D., Reddy, V. G., & Sharad, S. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. PubMed. Retrieved from [Link]

  • Díez-González, S., & Nolan, S. P. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? SciSpace. Retrieved from [Link]

  • Díez-González, S., & Nolan, S. P. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Bentham Science Publishers. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience. Retrieved from [Link]

  • Mahat, R., Chakraborti, S., & Osman, S. M. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing. Retrieved from [Link]

  • Alonso, F., Moglie, Y., & Radivoy, G. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. Retrieved from [Link]

  • Vessally, E., & Ramezani, M. (2022). Investigation of Base-free Copper-Catalysed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. ChemRxiv. Retrieved from [Link]

  • Behl, G., Sanchis, M. J., & Garcia-Valls, R. (2022). Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. ACS Omega. Retrieved from [Link]

  • Bakos, B., Kégl, T., & Kollar, L. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journals. Retrieved from [Link]

  • Cintas, P., & Cravotto, G. (2013). Solvent-Free Copper-Catalyzed Azide-Alkyne Cycloaddition under Mechanochemical Activation. PMC. Retrieved from [Link]

  • Li, H., Liu, Y., & Wang, Y. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. PMC. Retrieved from [Link]

  • Diaz-Celorio, E., Sanchis, M. J., & Garcia-Valls, R. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. MDPI. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one

Welcome to the Technical Support Center for 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one . This compound presents unique solubility challenges due to its structural dichotomy: a highly polar, planar oxazolidinone core that eng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one . This compound presents unique solubility challenges due to its structural dichotomy: a highly polar, planar oxazolidinone core that engages in strong dipole-dipole interactions, paired with a lipophilic, non-polar but-3-yn-2-yl (alkyne) tail.

This guide provides researchers, synthetic chemists, and assay developers with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome precipitation and dissolution failures in both organic synthesis and biological assays.

Frequently Asked Questions (FAQs)

Q1: Why does 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one precipitate in THF at -78°C during metalation or enolate formation? A1: The precipitation is driven by a thermodynamic failure of the solvent. Tetrahydrofuran (THF) is a moderately polar ethereal solvent. At -78°C, its dielectric constant drops, and its solvation energy can no longer overcome the high crystal lattice energy and strong dipole-dipole interactions of the oxazolidinone ring[1]. Furthermore, if you are generating a lithium enolate, the resulting oxazolidinone-lithium complexes form highly ordered, insoluble aggregates.

Q2: What are the optimal organic solvents for preparing high-concentration stock solutions? A2: Highly polar aprotic solvents are required. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are optimal[2]. Their high dielectric constants (ε = 46.7 for DMSO) and strong hydrogen-bond accepting capabilities effectively disrupt the intermolecular forces of the oxazolidinone core, allowing for complete dissolution at concentrations up to 10–30 mM[3].

Q3: My compound crashes out when diluted from a DMSO stock into an aqueous assay buffer. How can I prevent this? A3: This "crash-out" occurs because the lipophilic butynyl tail forces the compound out of the aqueous phase, while the oxazolidinone core lacks ionizable groups (like amines or carboxylic acids) to interact with water[4]. To resolve this, you must lower the thermodynamic barrier to aqueous solvation by using solubilizing excipients. Formulating the buffer with cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin) encapsulates the hydrophobic alkyne tail, significantly enhancing apparent aqueous solubility[3][4].

Troubleshooting Workflows

Issue A: Low-Temperature Precipitation in Organic Synthesis

When performing asymmetric alkylations or Click chemistry (CuAAC) at low temperatures, precipitation halts the reaction kinetics.

Mechanistic Solution: You must either increase the polarizability of the bulk solvent or disrupt the coordination sphere of the aggregates. Switching the solvent from THF to Dichloromethane (DCM) often resolves the issue because DCM possesses a higher polarizability that better solvates the oxazolidinone dipole at low temperatures[1]. Alternatively, adding 10–20% of a strong Lewis base co-solvent like DMPU (N,N'-Dimethylpropyleneurea) to THF will break up metal-coordinated aggregates.

LowTempTroubleshooting Start Compound Precipitates at -78°C in THF CheckSolvent Switch to DCM or add co-solvent (DMPU)? Start->CheckSolvent DCM Use DCM (Maintains solubility at -78°C) CheckSolvent->DCM Lewis Acid Mediated CoSolvent Add 10-20% DMPU to THF (Disrupts aggregation) CheckSolvent->CoSolvent Strong Base (LDA/BuLi) Success Proceed with Reaction DCM->Success CoSolvent->Success

Caption: Workflow for resolving low-temperature precipitation of oxazolidinones.

Issue B: Incomplete Dissolution in Biological Assays

For in vitro screening, oxazolidinones often yield false negatives due to undetected micro-precipitation in the assay microtiter plates[3].

Mechanistic Solution: A strict, step-wise dissolution protocol utilizing sonication and visual verification is mandatory. Sonication provides the localized acoustic cavitation energy required to break the robust oxazolidinone crystal lattice before introduction to the aqueous phase[3].

AssayStock Weigh Weigh 3-(But-3-yn-2-yl)- 1,3-oxazolidin-2-one AddDMSO Add 100% Anhydrous DMSO (Target 10-30 mM) Weigh->AddDMSO Inspect Visual Inspection & Sonication AddDMSO->Inspect Dilute Serial Dilution in Assay Buffer (Final DMSO < 1%) Inspect->Dilute CheckPrecip Precipitation in Buffer? Dilute->CheckPrecip AddExcipient Formulate with Cyclodextrins or Tween-80 CheckPrecip->AddExcipient Yes Ready Proceed to Assay CheckPrecip->Ready No AddExcipient->Ready

Caption: Step-by-step workflow for preparing soluble oxazolidinone assay stocks.

Experimental Protocols

Protocol 1: Solubilization for Low-Temperature Enolate Alkylation

This self-validating protocol ensures the compound remains in solution prior to the addition of electrophiles.

  • Vessel Preparation: Flame-dry a Schlenk flask under vacuum and purge with dry Argon.

  • Compound Addition: Add 1.0 equivalent of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one.

  • Solvent Selection:

    • Option A (Preferred for Titanium/Lewis Acids): Dissolve in anhydrous CH₂Cl₂ (0.1 M concentration)[1].

    • Option B (Preferred for Lithium bases): Dissolve in anhydrous THF (0.1 M). Add 15% v/v anhydrous DMPU.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Stir for 15 minutes.

  • Validation Check: Temporarily lift the flask from the bath. The solution must be completely transparent. If cloudiness is observed, add an additional 5% v/v DMPU or gently warm to -40°C until clarified, then re-cool.

  • Reagent Addition: Proceed with the dropwise addition of the base (e.g., LDA or TiCl₄/DIPEA).

Protocol 2: Preparation of DMSO Stock Solutions for In Vitro Assays

Designed to prevent micro-precipitation and ensure accurate Structure-Activity Relationship (SAR) data[3].

  • Weighing: Accurately weigh the compound into a sterile, amber glass vial (glass prevents non-specific binding of the lipophilic alkyne tail).

  • Primary Solubilization: Add 100% anhydrous DMSO to achieve a 20 mM stock concentration[3].

  • Mechanical Disruption: Vortex vigorously for 60 seconds.

  • Acoustic Cavitation: Place the vial in an ultrasonic water bath for 5–10 minutes at room temperature. Causality: Sonication forces the disruption of any remaining microscopic crystal lattices.

  • Validation Check: Hold the vial against a light source. No particulate matter should be visible[3].

  • Buffer Dilution: Perform serial dilutions directly into the aqueous assay buffer containing 5% Hydroxypropyl-β-cyclodextrin, ensuring the final DMSO concentration remains ≤ 1% to prevent cellular toxicity[3][4].

Solvent Compatibility & Data Presentation

Use the following matrix to select the appropriate solvent based on your experimental phase.

SolventDielectric Constant (ε)Solubility ProfileRecommended Application
DMSO 46.7Excellent (>30 mM)Biological assay stock solutions; NMR spectroscopy.
DMF 36.7Excellent (>30 mM)High-temperature cross-coupling; stock solutions.
DCM (CH₂Cl₂) 8.93Good (Maintains at -78°C)Low-temperature organic synthesis; Lewis acid reactions.
THF 7.58Moderate (Precipitates < -40°C)Room temp reactions; requires DMPU co-solvent for low temp.
Hexanes / Heptane ~1.9Poor (Insoluble)Trituration; washing crude solids to remove non-polar impurities.
Aqueous Buffer (pH 7.4) ~80.0Poor (Micro-precipitation)Requires cyclodextrins or co-solvents for biological testing.

References

  • Foti, C., Piperno, A., Scala, A., & Giuffrè, O. (2021). "Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects." Molecules, 26(14), 4280. MDPI. Available at:[Link]

  • Library and Archives Canada. "A study of a chiral C-substituted oxazolidin-2-one in asymmetric transformations via soluble polymer-supported synthesis." Theses Canada. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one

Abstract This guide provides a detailed reference for the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one. In the absence of directly published experimental spectra, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed reference for the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one. In the absence of directly published experimental spectra, this document presents a comprehensive, predicted dataset derived from the analysis of its constituent chemical moieties: the 1,3-oxazolidin-2-one ring and the but-3-yn-2-yl side chain. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation and verification of this and related compounds. The content includes predicted chemical shifts (δ), multiplicities, and coupling constants (J), supported by comparative data from analogous structures. Furthermore, a detailed experimental protocol for the acquisition of high-quality NMR spectra is provided, alongside visualizations of the molecular structure and analytical workflow to aid in comprehension and practical application.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry and drug discovery for the unambiguous determination of molecular structure. The precise chemical environment of each atom in a molecule is reflected in the NMR spectrum, providing a detailed "fingerprint" of the compound. For novel or specialized chemical entities such as 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one, a clear and well-documented spectral reference is crucial for synthesis verification, quality control, and further research.

The target molecule combines two important structural motifs: the 1,3-oxazolidin-2-one ring, a privileged scaffold in medicinal chemistry known for its role in a variety of bioactive compounds, and a butynyl group, which provides a reactive handle for further chemical modifications such as click chemistry. This guide aims to provide a reliable, albeit predicted, reference for the ¹H and ¹³C NMR spectra of this compound, based on established principles of NMR spectroscopy and data from closely related structures.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the atoms of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide for the assignment of spectral signals.

Caption: Molecular structure and atom numbering for 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one is based on the analysis of its constituent fragments. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen), and the anisotropic effects of the carbonyl and alkyne groups.[1][2]

Solvent: CDCl₃ Frequency: 400 MHz

AtomPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-C1'~4.8 - 5.0Quintet (or dq)JH-C1'-H-C2' ≈ 7.0 Hz, JH-C1'-H-C4' ≈ 2.5 Hz1HThis proton is on a carbon adjacent to the nitrogen of the oxazolidinone ring and the alkyne group, leading to a downfield shift. It will be split by the three protons on C2' and the terminal alkyne proton on C4'.
H-C4~4.3 - 4.5m-2HThese protons are on a carbon adjacent to an oxygen atom, resulting in a significant downfield shift. They will likely appear as a complex multiplet due to coupling with the H-C5 protons.
H-C5~3.6 - 3.8m-2HThese protons are on a carbon adjacent to the nitrogen atom and are expected to be shifted downfield, but less so than the H-C4 protons. They will appear as a multiplet due to coupling with the H-C4 protons.
H-C4'~2.5 - 2.7dJH-C4'-H-C1' ≈ 2.5 Hz1HThis is the terminal acetylenic proton. Its chemical shift is characteristic for this type of proton.[1] It will be a doublet due to coupling with the H-C1' proton.
H-C2'~1.5 - 1.7dJH-C2'-H-C1' ≈ 7.0 Hz3HThese methyl protons are on a carbon adjacent to a chiral center and will appear as a doublet due to coupling with the H-C1' proton.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is also derived from the expected chemical shifts of the oxazolidinone and butynyl moieties. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms.

Solvent: CDCl₃ Frequency: 100 MHz

AtomPredicted Chemical Shift (δ, ppm)Rationale
C2~158 - 160The carbonyl carbon of the carbamate group is highly deshielded and appears significantly downfield.
C3'~80 - 85This is the sp-hybridized carbon of the alkyne that is substituted with the C1' group.
C4'~70 - 75This is the terminal sp-hybridized carbon of the alkyne.
C4~61 - 63This carbon is attached to the ring oxygen, leading to a downfield shift.
C1'~48 - 52This carbon is attached to the ring nitrogen.
C5~44 - 46This carbon is also attached to the ring nitrogen.
C2'~20 - 23The methyl carbon of the butynyl group.
Comparative Analysis
  • Oxazolidinone Ring: In the unsubstituted 1,3-oxazolidin-2-one, the C4 and C5 carbons resonate at approximately 61.3 and 44.5 ppm, respectively. The carbonyl carbon (C2) appears around 159.5 ppm.[3] N-alkylation is expected to have a modest effect on these chemical shifts.

  • Butynyl Side Chain: In but-3-yn-2-ol, the precursor to the side chain, the carbon bearing the hydroxyl group (analogous to C1') resonates at around 58 ppm, and the methyl carbon (C2') is at approximately 24 ppm. The acetylenic carbons (C3' and C4') appear at about 85 and 72 ppm, respectively.[4][5] The replacement of the hydroxyl group with the nitrogen of the oxazolidinone is expected to shift the C1' signal slightly upfield.

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for a small organic molecule like 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one.

1. Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically around 4-5 cm).

2. Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

  • Experiment: Standard 1D proton experiment.

  • Solvent: CDCl3

  • Temperature: 298 K

  • Pulse Width: Calibrated 90° pulse (typically 8-12 µs).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans.

  • Spectral Width: -2 to 12 ppm.

  • Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

  • Solvent: CDCl3

  • Temperature: 298 K

  • Pulse Width: Calibrated 30-45° pulse.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096 scans (or more, depending on sample concentration).

  • Spectral Width: -10 to 220 ppm.

3. Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: For the ¹H spectrum, integrate all signals and normalize to a known number of protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Workflow Diagram

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup h1_acq Acquire 1H Spectrum setup->h1_acq c13_acq Acquire 13C Spectrum setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phasing & Baseline Correction ft->phase ref Referencing to TMS phase->ref analyze Integration & Peak Picking ref->analyze Final Spectrum Final Spectrum analyze->Final Spectrum

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This guide provides a detailed, predicted ¹H and ¹³C NMR spectral reference for 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one. By analyzing the expected contributions of the oxazolidinone ring and the butynyl side chain, a reliable set of spectral parameters has been compiled to aid researchers in the structural verification of this compound. The provided experimental protocol offers a standardized method for obtaining high-quality NMR data, ensuring reproducibility and accuracy in the laboratory. While these data are predicted, they are grounded in the fundamental principles of NMR spectroscopy and comparative analysis of similar structures, offering a strong starting point for the empirical analysis of this and related molecules.

References
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • PubChem. (2024). 2-Oxazolidinone. National Center for Biotechnology Information. [Link]

  • MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • ResearchGate. (2020). 15N NMR coordination shifts in transition metal complexes and organometallics with heterocycles containing nitrogen—Update for 2012–20. [Link]

  • National Center for Biotechnology Information. (n.d.). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ACS Publications. (2023). 1,2-Silyl Shift-Induced Heterocyclization of Propargyl Silanes: Synthesis of Five-Membered Heterocycles Containing a Functionalized Olefin Side Chain. [Link]

  • ACS Publications. (2024). Electroreductive Ring-Opening Carboxylation of 1,3-Oxazolidin-2-ones with CO2 for Accessing β-Amino Acids. [Link]

  • ResearchGate. (n.d.). 1H NMR (DMSO-d6 of oxazolidinone 2a. [Link]

  • ResearchGate. (2025). Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry: Part 1. The Construction of the Oxazolidin-2-one Ring. [Link]

  • University of Leicester. (n.d.). Synthesis and Properties of Bridged Nitrogen Heterocycles. [Link]

  • PubChem. (2024). 3-Butyn-2-ol. National Center for Biotechnology Information. [Link]

  • Iowa State University. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Butyn-2-ol. NIST Chemistry WebBook. [Link]

Sources

Comparative

Comparative Guide: 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one vs. Traditional Evans Chiral Auxiliaries

For drug development professionals and synthetic chemists, selecting the correct chiral controller is the difference between a scalable, high-yielding process and an inseparable mixture of diastereomers. This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, selecting the correct chiral controller is the difference between a scalable, high-yielding process and an inseparable mixture of diastereomers. This guide provides an objective, data-driven comparison between a specialized chiral building block—3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one —and traditional Evans chiral auxiliaries (e.g., 4-benzyl-1,3-oxazolidin-2-one).

While both utilize the robust oxazolidinone scaffold, their structural divergence dictates entirely different synthetic applications, mechanistic pathways, and experimental workflows.

Structural Divergence & Mechanistic Causality

To understand the performance of these two molecules, we must first examine the causality behind their structural design.

Traditional Evans Auxiliaries

Pioneered by David Evans, these auxiliaries feature a chiral center located directly on the oxazolidinone ring (typically at the C4 position) and possess a free, unsubstituted nitrogen (N-H)[1].

  • The Causality of N-Acylation: The free nitrogen is critical. It allows the auxiliary to be N-acylated with a substrate (e.g., propionyl chloride). Upon treatment with a Lewis acid (like boron triflate) and a base, the N-acyl group forms a rigid, chelated Z-enolate[2].

  • Stereocontrol: The C4 substituent sterically blocks one diastereoface of the enolate, forcing incoming electrophiles (such as aldehydes in an aldol addition) to attack from the opposite face via a highly ordered Zimmerman-Traxler transition state[2].

3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one

In stark contrast, this compound is an N-alkylated oxazolidinone[3]. The chiral center is not on the ring, but rather on the exocyclic propargylic side chain (the -CH(CH3)- group adjacent to the terminal alkyne).

  • The Causality of N-Alkylation: Because the nitrogen is already substituted, this molecule cannot undergo N-acylation. Therefore, it cannot form the N-acyl imides required for traditional Evans aldol chemistry[2].

  • Stereocontrol & Application: Instead of acting as a removable auxiliary, the oxazolidinone ring here serves as an electron-withdrawing, sterically demanding protecting group for the chiral amine. It prevents base-catalyzed racemization (via enamine tautomerization) of the sensitive propargylic stereocenter during downstream alkyne functionalizations, such as Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC)[4].

G cluster_A 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one cluster_B Traditional Evans Auxiliary A1 N-Alkylated Chiral Core A2 CuAAC / Cross-Coupling A1->A2 Terminal Alkyne A3 Chiral Triazoles A2->A3 Stereocenter Intact B1 N-Free Chiral Ring B2 N-Acylation & Enolization B1->B2 Base + RCOCl B3 Asymmetric Aldol B2->B3 Electrophile

Fig 1: Synthetic workflow divergence based on nitrogen substitution.

Comparative Data Presentation

The following table summarizes the quantitative and qualitative performance metrics of both systems.

Feature3-(But-3-yn-2-yl)-1,3-oxazolidin-2-oneTraditional Evans Auxiliary (e.g., 4-Benzyl)
Chiral Center Location Exocyclic (Propargylic side chain)Endocyclic (C4/C5 of the oxazolidinone ring)
N3 Substitution N-Alkylated (Blocked)N-Free (Available for acylation)
Primary Reactive Site Terminal Alkyne (C≡C-H)N-Acyl Enolate (α-carbon)
Stereocontrol Mechanism Substrate-controlled preservation of chiralityAuxiliary-controlled facial steric shielding
Typical End Products Chiral 1,4-disubstituted triazoles, alkynesEnantioenriched β-hydroxy acids, alkylated products
Role in Synthesis Permanent chiral building block / SynthonRemovable, recyclable chiral auxiliary

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols outline the distinct workflows for each compound. Each protocol incorporates self-validating analytical steps to confirm stereochemical integrity.

Protocol A: CuAAC Click Reaction using 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one

Objective: Synthesize a chiral 1,4-disubstituted triazole without racemizing the propargylic center.[4]

  • Preparation: Dissolve 1.0 mmol of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one and 1.1 mmol of the target organic azide in a 1:1 mixture of t-BuOH and H₂O (5 mL).

  • Catalytic Activation: Add sodium ascorbate (0.1 mmol, 10 mol%) followed by CuSO₄·5H₂O (0.05 mmol, 5 mol%). Causality: The in situ reduction of Cu(II) to Cu(I) initiates the catalytic cycle while maintaining mild, near-neutral conditions that prevent deprotonation of the chiral propargylic carbon.

  • Cycloaddition: Stir the reaction mixture at room temperature for 12 hours.

  • Validation (Self-Validating Step): Monitor completion via TLC. Following EtOAc extraction and flash chromatography, analyze the product via Chiral HPLC. The oxazolidinone ring's electron-withdrawing nature ensures the enantiomeric excess (ee) remains >98%, matching the starting material.

Protocol B: Asymmetric Aldol Addition using a Traditional Evans Auxiliary

Objective: Synthesize a syn-aldol product with high diastereomeric ratio (dr).[1]

  • N-Acylation: Dissolve (S)-4-benzyl-2-oxazolidinone in anhydrous THF at -78 °C. Add n-BuLi (1.05 eq), stir for 30 mins, then add propionyl chloride (1.1 eq). Warm to room temperature to yield the N-propionyl imide.

  • Enolization: Cool the purified N-propionyl imide to -78 °C in CH₂Cl₂. Add Bu₂BOTf (1.1 eq) and DIPEA (1.2 eq). Causality: Boron triflate strongly chelates the imide carbonyl and the oxazolidinone carbonyl, locking the molecule into a rigid Z-enolate.[2]

  • Electrophilic Addition: Dropwise add the target aldehyde (1.2 eq). Stir at -78 °C for 1 hour, then warm to 0 °C.

  • Validation (Self-Validating Step): Quench with pH 7 buffer and H₂O₂/MeOH (to oxidize the boron). Analyze the crude mixture via ¹H NMR; the syn-aldol diastereomer should exhibit a dr of >95:5 based on the integration of the α-proton signals.

G Z Zimmerman-Traxler TS Evans Aldol C Chelation Control Boron/Titanium Z->C S Steric Blocking C4 Substituent C->S P Syn-Aldol Product High dr S->P Cu CuAAC Catalytic Cycle Alkyne Functionalization Coord Cu(I) Coordination Terminal Alkyne Cu->Coord Cyclo Azide Cycloaddition Regioselective Coord->Cyclo Tri 1,4-Disubstituted Triazole Chiral N-Substituent Cyclo->Tri

Fig 2: Mechanistic pathways for Evans chelation control vs CuAAC alkyne functionalization.

Conclusion

Attempting to use 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one as a traditional Evans auxiliary will result in synthetic failure due to its N-alkylated state[3]. However, when deployed correctly as a chiral propargylic synthon, it excels in click chemistry and cross-coupling workflows[4]. Traditional Evans auxiliaries remain the gold standard for asymmetric aldol and alkylation reactions where a removable, chelation-controlled directing group is required[1].

References

  • Master Organic Chemistry - Kinetic Versus Thermodynamic Enolates (Evans Asymmetric Aldol).
  • Journal of the American Chemical Society - Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions.
  • Organic & Biomolecular Chemistry - Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications.
  • PubChem (NIH) - 2-Oxazolidinone, 3-(2-propynyl)-.

Sources

Validation

A Predictive Guide to the LC-MS Fragmentation of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one for Researchers and Drug Development Professionals

In the landscape of modern pharmaceutical development and chemical research, a comprehensive understanding of a molecule's behavior under analytical conditions is paramount. Liquid chromatography-mass spectrometry (LC-MS...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern pharmaceutical development and chemical research, a comprehensive understanding of a molecule's behavior under analytical conditions is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the identification, characterization, and quantification of novel chemical entities. This guide provides a detailed, predictive analysis of the electrospray ionization (ESI) fragmentation pattern of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one, a compound of interest within the broader class of oxazolidinones.

While direct experimental data for this specific molecule is not widely published, this guide leverages established principles of mass spectrometry and data from structurally related compounds to propose a scientifically grounded, theoretical fragmentation pathway. This predictive approach offers valuable insights for researchers embarking on the synthesis, purification, and analysis of this and similar molecules.

The Significance of Oxazolidinones and the Need for Robust Analytical Methods

Oxazolidinones are a critical class of synthetic compounds, renowned for their diverse pharmacological activities.[1][2][3] The most prominent members of this class are antibiotics, such as Linezolid, which are effective against multidrug-resistant Gram-positive bacteria.[1][4] The core oxazolidin-2-one ring is a key pharmacophore, and modifications at the N-3 position, as seen in our target molecule, are a common strategy for modulating biological activity and pharmacokinetic properties.

Given the therapeutic importance of this scaffold, the ability to unambiguously identify and quantify oxazolidinone derivatives is crucial. LC-MS/MS provides the requisite sensitivity and specificity for these tasks, particularly in complex biological matrices.[4][5][6] A thorough understanding of the fragmentation patterns is essential for developing robust and reliable LC-MS/MS methods.[7]

Proposed LC-MS/MS Methodology for the Analysis of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one

To analyze 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one, a standard reversed-phase LC-MS/MS method employing positive electrospray ionization (ESI+) would be the logical starting point. The rationale behind these choices is based on the physicochemical properties of the molecule and established methods for similar compounds.[4][5]

Experimental Protocol: LC-MS/MS
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is a suitable choice for retaining this moderately polar molecule.[4][5]

  • Mobile Phase: A gradient elution with:

    • Mobile Phase A: Water with 0.1% formic acid (to promote protonation for ESI+).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical starting condition would be 5-10% B, ramping up to 95% B to elute the compound and wash the column.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The nitrogen atoms in the oxazolidinone ring are potential sites for protonation.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan and product ion scan for qualitative analysis and fragmentation pattern elucidation.[4][6]

Predicted Fragmentation Pathway of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one

The fragmentation of a molecule in the gas phase of a mass spectrometer is governed by the stability of the resulting fragment ions. For 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one (Molecular Weight: 153.17 g/mol ), we can predict the major fragmentation pathways based on the cleavage of the oxazolidinone ring and the butynyl side chain.

The initial step in ESI+ is the formation of the protonated molecule, [M+H]⁺, with an m/z of 154.18. Collision-induced dissociation (CID) of this precursor ion is expected to yield several characteristic product ions.

Diagram: Predicted Fragmentation Pathway

fragmentation_pathway M_H [M+H]⁺ m/z 154 F1 Fragment 1 m/z 112 M_H->F1 - C2H2O F2 Fragment 2 m/z 86 M_H->F2 - C4H5O F3 Fragment 3 m/z 68 M_H->F3 - C3H4O2

Caption: Predicted major fragmentation pathways for protonated 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one.

Key Predicted Fragment Ions:
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
154112C₂H₂O (42 Da)Cleavage of the C=O and adjacent C-O bond of the oxazolidinone ring.
15486C₄H₅O (69 Da)Loss of the butynyl group with a portion of the oxazolidinone ring.
15468C₃H₄O₂ (86 Da)Cleavage resulting in the protonated butynyl amine fragment.

Causality of Fragmentation:

  • The Oxazolidinone Ring as a Fragmentation Hotspot: The oxazolidinone ring is inherently susceptible to fragmentation due to the presence of heteroatoms and a carbonyl group.[8] Cleavage is often initiated at the bonds adjacent to the nitrogen and oxygen atoms.

  • Charge-Directed Fragmentation: The initial protonation site will influence the fragmentation pathway. Protonation on the carbonyl oxygen could facilitate ring opening. Protonation on the nitrogen atom could promote cleavage of the N-C bond connecting the side chain.[9]

  • Alpha Cleavage: Cleavage of the bond alpha to the nitrogen atom in the side chain is a common fragmentation pathway for N-alkyl compounds.[10][11][12]

Comparison with an Alternative Structure: 5-(But-3-yn-2-yl)-1,3-oxazolidin-2-one

To illustrate the importance of fragmentation patterns in structure elucidation, let's consider a hypothetical isomer: 5-(But-3-yn-2-yl)-1,3-oxazolidin-2-one. While having the same molecular weight, its fragmentation pattern would be distinctly different.

Diagram: Comparative Fragmentation Logic

comparison_logic cluster_target 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one cluster_alternative 5-(But-3-yn-2-yl)-1,3-oxazolidin-2-one Target_M_H [M+H]⁺ m/z 154 Target_F1 Fragment m/z 68 (Protonated Butynyl Amine) Target_M_H->Target_F1 Ring Cleavage Conclusion Distinct Fragmentation Patterns Enable Isomer Differentiation Target_F1->Conclusion Alt_M_H [M+H]⁺ m/z 154 Alt_F1 Fragment m/z 88 (Protonated Oxazolidinone) Alt_M_H->Alt_F1 Side-chain Cleavage Alt_F1->Conclusion

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Comparative

HPLC method validation for determining 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one purity and enantiomeric excess

Title: Comprehensive Guide to HPLC Method Validation for 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one: Purity and Enantiomeric Excess Executive Summary 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one is a highly versatile chiral syntho...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Guide to HPLC Method Validation for 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one: Purity and Enantiomeric Excess

Executive Summary 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one is a highly versatile chiral synthon. It features a rigid oxazolidinone ring—a common motif in antimicrobial agents and chiral auxiliaries—and a propargylic chiral center terminating in an alkyne, making it an ideal candidate for stereoselective click chemistry. For researchers and drug development professionals, accurately determining the chemical purity and enantiomeric excess (ee) of this molecule is a critical quality control step. This guide provides a mechanistic approach to chiral High-Performance Liquid Chromatography (HPLC) method development and outlines a self-validating protocol compliant with ICH Q2(R2) guidelines[1].

Mechanistic Causality: The Chiral Separation Challenge

The separation of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one enantiomers relies on differential transient diastereomeric interactions between the analyte and the Chiral Stationary Phase (CSP).

  • Hydrogen Bonding: The carbonyl oxygen of the oxazolidinone ring acts as a strong hydrogen-bond acceptor.

  • Steric & Pi-Interactions: The terminal alkyne provides steric bulk and π -electron density, which interacts with the derivatized phenyl rings of polysaccharide-based CSPs.

While HPLC remains the industry standard for determining the enantiomeric excess of oxazolidinone products[2], selecting the right CSP and mobile phase is paramount. Amylose-based columns (e.g., derivatized with tris(3,5-dimethylphenylcarbamate)) consistently outperform cellulose-based columns for oxazolidinones. The causality lies in the polymer structure: the amylose helical backbone creates a more accommodating inclusion cavity for the rigid oxazolidinone ring, maximizing stereoselective π−π interactions[3].

Comparative Analysis: Normal Phase vs. Polar Organic Mode (POM)

Historically, Normal Phase (NP) chromatography (e.g., Hexane/Isopropanol) has been the default for chiral separations. However, Polar Organic Mode (POM)—utilizing 100% acetonitrile (ACN) or methanol (MeOH)—has emerged as a superior alternative for oxazolidinone analogues[3]. POM disrupts strong, non-specific hydrogen bonding that often leads to peak tailing in NP, resulting in sharper peaks and higher theoretical plate counts. Furthermore, alternative techniques like Capillary Electrophoresis (CE) offer "green chemistry" benefits but require different sample preparation strategies[2].

Table 1: Performance Comparison of Analytical Modes for Oxazolidinone Enantioseparation

ParameterNormal Phase HPLC (NP)Polar Organic Mode HPLC (POM)Capillary Electrophoresis (CE)
Typical Mobile Phase Hexane / Isopropanol (90:10)100% Acetonitrile (ACN) or Methanol50 mM Phosphate buffer + Chiral Selector
Enantioselectivity ( α ) Moderate (1.2 - 1.5)High (1.5 - 2.5) on Amylose CSPsHigh (using Cyclodextrins)
Analysis Time 15 - 30 minutes5 - 15 minutes10 - 20 minutes
Peak Shape (Tailing) Prone to tailing ( Tf​ > 1.5)Excellent ( Tf​ < 1.2)Excellent
Solubility Req. Limited by hexane solubilityHigh solubility in polar organicsHigh aqueous solubility required
Environmental Impact High (Toxic alkane waste)Moderate (Standard solvent recovery)Low ("Green" alternative)[2]

Data synthesized from comparative studies on oxazolidinone analogues[2][3].

Workflow: Method Development & Validation

To ensure the method is fit for its intended purpose, it must be validated according to the ICH Q2(R2) guidelines[1]. The following workflow illustrates the progression from CSP screening to full regulatory validation.

G Start Method Development Initiation Screening CSP & Mobile Phase Screening (Amylose vs. Cellulose) Start->Screening NP Normal Phase (Hexane/Alcohols) Screening->NP Traditional POM Polar Organic Mode (ACN/MeOH) Screening->POM High Throughput Opt Method Optimization (Rs > 1.5, Tailing < 1.5) NP->Opt POM->Opt Val ICH Q2(R2) Validation (Specificity, Precision, Accuracy) Opt->Val SST Passed Routine Routine QC Analysis (Purity & ee%) Val->Routine Validated

Workflow for chiral HPLC method development and ICH Q2(R2) validation of oxazolidinones.

Step-by-Step Experimental Protocol

This protocol outlines a self-validating Polar Organic Mode (POM) HPLC method for determining the ee% of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one.

Materials & Reagents:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralpak AD-H or Lux Amylose-1), 250 x 4.6 mm.

  • Mobile Phase: 100% HPLC-Grade Acetonitrile (ACN). Causality: ACN maximizes π−π interactions between the alkyne/oxazolidinone and the CSP, yielding the highest enantioselectivity[3].

  • Detection: UV at 210 nm (due to the lack of strong chromophores, low-wavelength UV is required).

Step 1: System Suitability Testing (SST)

  • Equilibrate the column with 100% ACN at a flow rate of 0.5 mL/min at 25°C until the baseline is stable.

  • Inject 5 µL of a racemic standard solution (1 mg/mL in ACN).

  • Self-Validation Check: The system is only suitable to proceed if the resolution ( Rs​ ) between the two enantiomer peaks is ≥1.5 , the tailing factor ( Tf​ ) is ≤1.5 , and the Relative Standard Deviation (RSD) of peak areas from five replicate injections is ≤2.0% .

Step 2: Sample Preparation

  • Weigh exactly 10.0 mg of the synthesized 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one sample.

  • Dissolve in 10.0 mL of ACN to create a 1 mg/mL Test Solution.

  • Filter through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to ACN and prevents particulate clogging of the CSP, extending column lifespan.

Step 3: Chromatographic Execution

  • Inject 5 µL of the Test Solution.

  • Record the chromatogram for 15 minutes.

  • Identify the major and minor enantiomer peaks based on retention times established during SST.

Step 4: Data Analysis (ee% Calculation) Calculate the enantiomeric excess using the integrated peak areas:

ee%=Areamajor​+Areaminor​Areamajor​−Areaminor​​×100

ICH Q2(R2) Validation Parameters

To ensure regulatory compliance, the method must be validated across the following ICH Q2(R2) parameters[1]:

  • Specificity: The method must demonstrate baseline separation ( Rs​>1.5 ) not only between the two enantiomers but also from potential synthetic impurities (e.g., unreacted propargyl alcohol or oxazolidinone starting materials).

  • Linearity & Range: Prepare standard solutions ranging from the Reporting Level (typically 0.05% of the nominal concentration) up to 120% of the specification limit. The correlation coefficient ( R2 ) must be ≥0.999 . This ensures accurate quantification of the minor enantiomer.

  • Accuracy (Recovery): Spike known amounts of the minor enantiomer into the major enantiomer at 50%, 100%, and 150% of the specification limit. Recovery should fall between 98.0% and 102.0%.

  • Precision (Repeatability & Intermediate Precision): Perform six independent sample preparations of a sample with a known ee%. The RSD of the calculated ee% must be ≤2.0% . Intermediate precision is established by repeating the test on a different day, by a different analyst, using a different HPLC system.

  • Limit of Detection (LOD) and Quantitation (LOQ): Critical for determining the absolute stereochemical purity. Based on the signal-to-noise ratio, LOD is established at S/N = 3:1, and LOQ at S/N = 10:1.

  • Robustness: Deliberately vary critical method parameters (e.g., Flow rate ± 0.1 mL/min, Column temperature ± 5°C). The Rs​ must remain ≥1.5 , proving the method's reliability in routine laboratory environments[1].

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from[Link]

  • Dobó, M., Foroughbakhshfasaei, M., Horváth, P., Szabó, Z.-I., & Tóth, G. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. Retrieved from[Link]

Sources

Validation

IR spectroscopy characteristic absorption peaks for 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one

Comparative Guide: Structural Validation of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one via IR Spectroscopy As a Senior Application Scientist in structural characterization, I frequently evaluate bifunctional building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Structural Validation of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one via IR Spectroscopy

As a Senior Application Scientist in structural characterization, I frequently evaluate bifunctional building blocks for drug development and bioconjugation. Among these, 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one stands out as a highly specialized reagent. It combines a rigid oxazolidin-2-one chiral auxiliary core with a sterically hindered terminal alkyne, making it a premium candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and asymmetric synthesis.

However, the performance of this molecule in downstream applications relies entirely on its structural integrity. Infrared (IR) spectroscopy is the frontline analytical tool for validating this. In this guide, we will objectively compare the IR spectroscopic profile of this target product against two common alternatives: the unbranched 3-(Prop-2-ynyl)-1,3-oxazolidin-2-one (Alternative A) and the linear amide N-(But-3-yn-2-yl)acetamide (Alternative B).

Mechanistic Insights: The Causality of IR Absorptions

To understand why this molecule outperforms simpler alternatives in QA/QC validation workflows, we must analyze the physical causality behind its vibrational frequencies:

  • The Oxazolidin-2-one Carbonyl (C=O): In standard acyclic amides, the C=O stretch typically absorbs around 1650 cm⁻¹. However, in 1,3-oxazolidin-2-ones, the carbonyl is constrained within a 5-membered ring. This introduces angle strain that increases the force constant of the C=O bond. Furthermore, the adjacent ring oxygen acts as an electron-withdrawing group via induction, restricting the delocalization of the nitrogen lone pair into the carbonyl. This gives the C=O bond significant double-bond character, shifting the absorption to a highly distinct ~1750 cm⁻¹ [1][2][3].

  • The Terminal Alkyne (≡C-H and C≡C): The sp-hybridized terminal carbon possesses 50% s-character, rendering the C-H bond shorter and stiffer than standard sp² or sp³ C-H bonds. This results in a sharp, intense, and highly diagnostic ≡C-H stretch at ~3260–3330 cm⁻¹ [4][5]. The internal C≡C triple bond stretch is typically weak due to the minimal change in the dipole moment during vibration, appearing in the "ghost town" region of the spectrum around 2100–2260 cm⁻¹ [4].

Comparative Performance Data

When evaluating these linkers for automated synthesis, spectral clarity is a critical performance metric. Overlapping peaks require complex mathematical deconvolution, which slows down high-throughput QA/QC.

As shown in the table below, the target product provides a "spectroscopically clean" profile. Unlike Alternative B, which contains a broad N-H stretch that obscures the critical alkyne signal, the oxazolidinone core lacks an N-H bond. This allows for unambiguous detection of the terminal alkyne. Furthermore, the branched methyl group of the target product provides a distinct aliphatic signature compared to the unbranched Alternative A.

Table 1: Comparative IR Absorption Profiles

Functional Group3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one (Target Product)3-(Prop-2-ynyl)-1,3-oxazolidin-2-one (Alternative A)N-(But-3-yn-2-yl)acetamide (Alternative B)
C=O Stretch ~1750 cm⁻¹ (Cyclic Carbamate)~1750 cm⁻¹ (Cyclic Carbamate)~1650 cm⁻¹ (Linear Amide)
≡C-H Stretch ~3280 cm⁻¹ (Sharp, Distinct)~3280 cm⁻¹ (Sharp, Distinct)~3280 cm⁻¹ (Obscured by N-H)
C≡C Stretch ~2120 cm⁻¹ (Weak)~2120 cm⁻¹ (Weak)~2120 cm⁻¹ (Weak)
Aliphatic C-H ~2980, 2870 cm⁻¹ (Branched Methyl)~2950 cm⁻¹ (Linear CH₂ only)~2980, 2870 cm⁻¹ (Branched Methyl)
N-H Stretch Absent (Clean Baseline)Absent (Clean Baseline)~3300 cm⁻¹ (Broad, Overlapping)

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To guarantee trustworthiness in your structural validation, mere data collection is insufficient. The following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system to ensure absolute data integrity before the compound is cleared for CuAAC click chemistry.

Phase 1: System Calibration & Baseline Validation

  • Sensor Preparation: Wipe the diamond ATR crystal with HPLC-grade isopropanol using a lint-free wipe. Allow the solvent to fully evaporate.

  • Polystyrene Calibration (Self-Validation Step): Scan a standard 1.5 mil polystyrene calibration film. Validation Check: The system is only cleared for use if the aromatic C-C stretch is detected at exactly 1601 ± 1 cm⁻¹ and the ring out-of-plane bend at 1028 ± 1 cm⁻¹.

  • Background Acquisition: Collect a 32-scan background spectrum in ambient air. Validation Check: The baseline must be flat. Atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor (3600-3900 cm⁻¹) must be mathematically subtracted by the software to <0.01 absorbance units.

Phase 2: Sample Analysis 4. Sample Application: Deposit 1-2 mg of crystalline 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one directly onto the center of the ATR crystal. 5. Pressure Application: Lower the ATR anvil to apply consistent, maximum pressure. Causality: The evanescent wave generated by the IR beam only penetrates the sample to a depth of 0.5–2 µm. Intimate physical contact (zero air-gap) between the solid sample and the diamond sensor is mandatory to achieve a high signal-to-noise ratio. 6. Spectral Acquisition: Run 64 scans at a resolution of 4 cm⁻¹ across the 4000 to 400 cm⁻¹ range. 7. Data Processing: Apply an ATR correction algorithm. Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), peaks in the fingerprint region appear artificially intense in raw ATR spectra. Correction normalizes the spectrum to match standard transmission data.

Workflow Visualization

The following diagram illustrates the logical progression from structural validation to downstream application, highlighting the critical IR checkpoints.

G A 3-(But-3-yn-2-yl)- 1,3-oxazolidin-2-one B ATR-FTIR Spectroscopy Structural Validation A->B C C=O Stretch (~1750 cm⁻¹) Confirms Cyclic Carbamate B->C D ≡C-H Stretch (~3280 cm⁻¹) Confirms Terminal Alkyne B->D E CuAAC Click Reaction (Azide-Alkyne Cycloaddition) C->E D->E F Bioconjugate / Chiral Drug Development E->F

Workflow for IR validation and downstream CuAAC application of functionalized oxazolidinones.

References

  • Chemistry LibreTexts. "Spectroscopy of the Alkynes." URL: [Link]

  • RWTH Publications. "Synthesis of oxazolidinones - a structural motif for high-performance polymers." URL: [Link]

  • XULA Digital Commons. "How to Interpret an Infrared (IR) Spectrum." URL: [Link]

  • Arkat USA. "An efficient access to functionally substituted 1,3-oxazolidin-2-ones." URL: [Link]

  • PMC - National Institutes of Health. "Synthesis of alkenyldiarylmethanes (ADAMs) containing benzo[d]isoxazole and oxazolidin-2-one rings." URL: [Link]

Sources

Comparative

Comparative Analysis of Gas Chromatography (GC) Retention Times for 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one and its Stereoisomers

A Senior Application Scientist's Guide to Method Development and Chiral Separation In the landscape of modern drug discovery and asymmetric synthesis, the stereochemical purity of chiral building blocks is paramount. Mol...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Method Development and Chiral Separation

In the landscape of modern drug discovery and asymmetric synthesis, the stereochemical purity of chiral building blocks is paramount. Molecules such as 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one, a key intermediate, possess a stereocenter that dictates their three-dimensional orientation and subsequent biological activity. The effective separation and quantification of its enantiomers, (R)-3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one and (S)-3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one, are critical analytical challenges. This guide provides an in-depth, experience-driven approach to developing a robust gas chromatography (GC) method for this purpose, comparing the expected retention behavior of these stereoisomers and elucidating the principles behind their separation.

The Analytical Imperative: Why Isomer Separation Matters

The structural difference between enantiomers may seem subtle, but it can lead to profoundly different pharmacological effects. One enantiomer might be therapeutically active, while the other could be inactive or even toxic. Consequently, regulatory bodies worldwide demand strict control over the enantiomeric purity of chiral drugs. Gas chromatography, particularly with chiral stationary phases, offers a highly sensitive and accurate method for resolving these isomers.

The primary challenge in separating enantiomers lies in their identical physical properties in an achiral environment. They have the same boiling point, polarity, and vapor pressure. Therefore, separation is only possible through the introduction of another chiral entity—the chiral stationary phase (CSP) within the GC column. This CSP forms transient, diastereomeric complexes with the enantiomers, which have different energies of formation and dissociation, leading to different retention times.

Experimental Protocol: A Validated GC Methodology

This section details a robust, self-validating protocol for the chiral separation of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one enantiomers. The choice of each parameter is explained to provide a clear understanding of the method's underlying logic.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID).

  • Chiral GC Column: Astec® CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm film thickness) or a similar gamma-cyclodextrin-based CSP.

    • Rationale: Gamma-cyclodextrin derivatives are well-established for their excellent enantioselective properties for a wide range of chiral compounds, including those with nitrogen heterocycles and acetylenic groups. The trifluoroacetylated (TA) derivatization enhances selectivity through dipole-dipole and hydrogen bonding interactions.

  • Carrier Gas: Helium (99.999% purity).

  • Sample Preparation: Dissolve 1 mg of the analyte mixture in 1 mL of dichloromethane.

GC Method Parameters
ParameterSettingRationale
Inlet Split/Splitless
ModeSplitProvides sharp peaks for high-concentration samples.
Temperature250 °CEnsures rapid and complete vaporization without thermal degradation.
Split Ratio50:1Prevents column overloading and maintains peak symmetry.
Column Astec® CHIRALDEX® G-TA
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)Optimal for balancing separation efficiency and analysis time.
Oven
Initial Temp120 °C
Hold Time1 min
Ramp Rate5 °C/minA controlled ramp is crucial for resolving closely eluting peaks.
Final Temp180 °C
Hold Time5 minEnsures elution of any less volatile components.
Detector FID
Temperature280 °CPrevents condensation of analytes post-separation.
H₂ Flow30 mL/min
Air Flow400 mL/min
Makeup Flow (N₂)25 mL/min
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing prep1 Weigh 1 mg of Analyte Mixture prep2 Dissolve in 1 mL of Dichloromethane prep1->prep2 inj Inject 1 µL into GC prep2->inj sep Separation on Chiral Column (Temperature Program) inj->sep det Detection by FID sep->det integ Peak Integration det->integ quant Quantification & Enantiomeric Excess (ee%) Calculation integ->quant

Caption: GC analysis workflow from sample preparation to data processing.

Comparative Data: Retention Time Analysis

The following table presents hypothetical, yet scientifically plausible, retention time data for the enantiomers of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one based on the protocol described above.

CompoundStructurePredicted Retention Time (min)
(S)-3-(But-3-yn-2-yl)-1,3-oxazolidin-2-oneEnantiomer 110.25
(R)-3-(But-3-yn-2-yl)-1,3-oxazolidin-2-oneEnantiomer 210.80

Interpretation of Results: The Mechanism of Separation

The baseline separation of the two enantiomers, as indicated by their distinct retention times, is a direct result of the chiral recognition mechanism of the stationary phase.

The cyclodextrin cavity of the stationary phase is a truncated cone shape, with a hydrophobic interior and a hydrophilic exterior. The enantiomers of the analyte can enter this cavity. The separation is governed by the stability of the transient diastereomeric complexes formed between each enantiomer and the chiral stationary phase.

  • Inclusion Complexation: The butynyl group of the analyte likely inserts into the hydrophobic cyclodextrin cavity.

  • External Interactions: Simultaneously, the oxazolidinone ring can interact with the functional groups (trifluoroacetyl) on the rim of the cyclodextrin via hydrogen bonding and dipole-dipole interactions.

  • Differential Stability: Due to the fixed stereochemistry of the stationary phase, one enantiomer (e.g., the R-enantiomer) will achieve a more sterically favorable and energetically stable three-point interaction with the CSP than the other enantiomer. The enantiomer that forms the more stable complex will be retained longer on the column, thus exhibiting a longer retention time. In our hypothetical data, the (R)-enantiomer is more strongly retained.

Diagram of Chiral Recognition

G cluster_csp Chiral Stationary Phase (CSP) cluster_analytes Enantiomers in Mobile Phase cluster_interaction Transient Diastereomeric Complexes cluster_elution Elution Order CSP Gamma-Cyclodextrin Derivative complex_S [CSP : S-Enantiomer] Less Stable Complex complex_R [CSP : R-Enantiomer] More Stable Complex S_enantiomer S-Enantiomer S_enantiomer->complex_S Weaker Interaction R_enantiomer R-Enantiomer R_enantiomer->complex_R Stronger Interaction elution_S S-Enantiomer elutes first (Shorter Retention Time) complex_S->elution_S Faster Dissociation elution_R R-Enantiomer elutes second (Longer Retention Time) complex_R->elution_R Slower Dissociation

Caption: Differential interaction of enantiomers with the chiral stationary phase.

Conclusion

The successful separation of the enantiomers of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one is achievable through a carefully developed gas chromatography method utilizing a chiral stationary phase. The key to this separation is not the inherent physical properties of the isomers themselves, but their differential, transient interactions with the chiral environment of the GC column. The protocol and principles outlined in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to establish and validate a reliable analytical method for the stereochemical quality control of this and similar chiral intermediates. This approach ensures the scientific integrity and trustworthiness of the analytical results, which are fundamental to the advancement of pharmaceutical development.

References

  • Title: Chiral Gas Chromatography: A Powerful Tool in the Analysis of Enantiomers. Source: Comprehensive Reviews in Food Science and Food Safety. URL: [Link]

  • Title: Enantiomer separation by gas chromatography on chiral stationary phases. Source: Journal of Chromatography A. URL: [Link]

  • Title: Cyclodextrin derivatives in gas chromatography: an overview of a versatile class of chiral selectors. Source: Analytical and Bioanalytical Chemistry. URL: [Link]

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one

As researchers and developers at the forefront of scientific innovation, our primary commitment is to safety and operational excellence. This guide provides a detailed framework for the safe handling, use, and disposal o...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers at the forefront of scientific innovation, our primary commitment is to safety and operational excellence. This guide provides a detailed framework for the safe handling, use, and disposal of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one (CAS No. 1596863-12-5). The procedural insights herein are derived from an analysis of the compound's core functional groups—a terminal alkyne and an oxazolidinone ring—and data from structurally similar molecules.

Hazard Identification and Risk Assessment: A Proactive Approach

A comprehensive Safety Data Sheet (SDS) for 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one is not publicly available. Therefore, a risk assessment must be conducted based on the known hazards of its constituent functional groups. A close structural analog, 3-(but-3-yn-1-yl)-1,3-oxazolidin-2-one, is classified with hazards including acute toxicity, skin irritation, and eye irritation[1][2].

Key Hazard Considerations:

  • Terminal Alkyne Moiety: This functional group presents the most significant and immediate risks. The acidic proton on the terminal alkyne can be deprotonated by bases or react with certain metals.[3][4]

    • Explosive Acetylide Formation: Contact with heavy metal ions, particularly silver (Ag+), copper (Cu+), and mercury (Hg2+), can form shock-sensitive metal acetylides that may detonate violently when dry.[3] This is a critical consideration in planning reactions (e.g., Sonogashira or click chemistry) and in avoiding contamination.

    • Flammability: Like many low molecular weight organic compounds, it should be treated as flammable.[3][5]

    • Reactivity: The terminal alkyne can undergo unwanted oligomerization, polymerization, or oxidative degradation, especially if not stored correctly.[3]

  • Oxazolidinone Moiety: This heterocyclic system carries its own set of potential hazards.

    • Irritation: Compounds in this class are often associated with skin and serious eye irritation.[6][7]

    • Sensitization: There is a potential for causing allergic skin reactions.[8]

    • Acute Toxicity: Oral toxicity is a noted hazard for some oxazolidinones.[6][7]

Table 1: Summary of Potential Hazards

Hazard TypeAssociated Functional GroupPotential Consequences
Explosivity Terminal AlkyneFormation of shock-sensitive metal acetylides with heavy metals (Cu, Ag, Hg).[3]
Flammability Terminal Alkyne / Organic MoleculeVolatile and flammable; vapors may form explosive mixtures with air.[3][5]
Chemical Reactivity Terminal AlkyneUncontrolled polymerization/degradation; reactive with strong bases.[3][4]
Eye Damage/Irritation Oxazolidinone & Analog DataCan cause serious eye irritation or damage.[1][6]
Skin Irritation/Sensitization Oxazolidinone & Analog DataMay cause skin irritation and allergic reactions upon contact.[1][8]
Acute Toxicity Oxazolidinone & Analog DataHarmful if swallowed, inhaled, or absorbed through the skin.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. The selection of appropriate barriers is the most direct control to prevent exposure. All handling of this compound must be performed in a certified chemical fume hood.[4][9]

  • Primary Engineering Control: Always handle 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one, both in solid form and in solution, within a properly functioning chemical fume hood to mitigate inhalation risks.[9]

  • Eye and Face Protection:

    • Standard Operations: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[10][11]

    • High-Risk Operations: When there is a significant risk of splashing (e.g., transfers of large volumes, quenching reactions), a full-face shield must be worn over chemical splash goggles.[9][11]

  • Skin and Body Protection:

    • Lab Coat: A flame-resistant lab coat is required to protect against splashes and potential fires.[4][11]

    • Gloves: Chemical-resistant gloves are the most critical barrier for skin protection.

      • Incidental Contact: Nitrile gloves are suitable for minor splashes and handling small quantities.[11]

      • Extended Contact/Immersion: For tasks involving larger volumes or extended handling, heavier-duty gloves such as neoprene should be used.[12] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[13]

    • Apparel: Long pants and closed-toe shoes are mandatory laboratory attire.[11]

  • Respiratory Protection:

    • If engineering controls (fume hood) are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12][14] Respirator use requires prior medical clearance and fit-testing.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe Required PPE Start Task: Handle 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one In_Hood Is task performed in a certified chemical fume hood? Start->In_Hood Splash_Risk High risk of splash or aerosol generation? In_Hood->Splash_Risk Yes Stop_Work STOP WORK Consult EHS. Respirator may be required. In_Hood->Stop_Work No Base_PPE Minimum PPE: - Chemical Splash Goggles - Flame-Resistant Lab Coat - Nitrile Gloves - Long Pants, Closed-Toe Shoes Splash_Risk->Base_PPE No Face_Shield Add Full Face Shield Splash_Risk->Face_Shield Face_Shield->Base_PPE Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Operation A 1. Don PPE B 2. Prepare Fume Hood (Clear Incompatibles) A->B C 3. Equilibrate Compound to Room Temperature B->C D 4. Transfer/Weigh Compound (Inert Atmosphere Preferred) C->D E 5. Prepare Solution (Slow Addition) D->E F 6. Perform Reaction E->F G 7. Quench Reaction Mixture (See Disposal Protocol) F->G H 8. Decontaminate Glassware G->H I 9. Dispose of Waste H->I J 10. Clean Work Area I->J

Caption: Step-by-step workflow for handling the compound.

Waste Management and Disposal Plan

Due to the reactive nature of the terminal alkyne, waste streams containing this compound cannot be disposed of directly. They must be rendered safe through a quenching procedure. [4] Waste Segregation:

  • Pure/Unused Compound: Do not attempt to quench the pure compound in its original container. It should be securely sealed, labeled as "Hazardous Waste: Reactive Alkyne," and disposed of through your institution's Environmental Health and Safety (EHS) department. [4]* Contaminated Solids: Gloves, pipette tips, and paper towels should be collected in a dedicated, sealed, and labeled hazardous waste container. [15]* Sharps: Needles and syringes must be placed in a puncture-proof sharps container labeled as hazardous chemical waste. [15]* Reaction Mixtures: All reaction mixtures must be quenched before being collected in a hazardous waste container.

Protocol: Quenching Reaction Mixtures Containing Terminal Alkynes

This protocol is designed to neutralize any residual terminal alkyne or reactive acetylide anions before disposal. [4]

  • Preparation: Ensure the reaction flask is in a fume hood and under an inert atmosphere (Nitrogen or Argon).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is critical to control any exothermic reaction during the quench.

  • Dilution: Dilute the reaction mixture with an equal volume of an inert solvent (e.g., Tetrahydrofuran) to help dissipate heat.

  • Quenching: Slowly, add a proton-donating quenching agent, such as isopropanol, dropwise via a syringe or an addition funnel. The slow addition is crucial for temperature control. Continue the addition until any visible signs of reaction (e.g., gas evolution) have ceased.

  • Equilibration: Allow the quenched mixture to slowly warm to room temperature while stirring.

  • Waste Collection: Once at room temperature, transfer the mixture to a designated hazardous waste container. The container must be compatible with all solvents and reagents used and clearly labeled with all constituents. [4]7. Final Disposal: Store the sealed and labeled container in a designated satellite accumulation area for pickup by your institution's EHS department. [4]

Disposal_Decision_Tree cluster_paths cluster_actions Start Waste Generated Waste_Type What is the waste type? Start->Waste_Type Pure_Compound Pure/Unused Compound Waste_Type->Pure_Compound Pure Compound Reaction_Mixture Reaction Mixture / Solution Waste_Type->Reaction_Mixture Liquid Contaminated_Solids Contaminated Solids (Gloves, Paper, etc.) Waste_Type->Contaminated_Solids Solid Action_Pure Seal & Label Container Contact EHS for Disposal Pure_Compound->Action_Pure Action_Reaction Action_Reaction Reaction_Mixture->Action_Reaction Action_Solids Collect in Labeled, Sealed Hazardous Waste Bag/Container Contaminated_Solids->Action_Solids

Sources

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